molecular formula C16H16F2N6S B6457827 4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548991-02-0

4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Katalognummer B6457827
CAS-Nummer: 2548991-02-0
Molekulargewicht: 362.4 g/mol
InChI-Schlüssel: YRFPMRIHOLOAOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thienopyrimidine derivatives, such as “4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine”, hold a unique place in medicinal chemistry. They are structural analogs of purines and have various biological activities . They are widely represented in medicinal chemistry and are important in drug development .


Synthesis Analysis

Thienopyrimidine derivatives can be synthesized via different methods. For instance, two series of substituted thieno[3,2-d]pyrimidine derivatives were synthesized via structural modifications of tazemetostat . In 2015, Abdel Aziz et al. synthesized tricyclic pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors .


Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity makes them an attractive structural feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thienopyrimidine derivatives have shown to inhibit various enzymes and pathways . For example, they have been used as EZH2 inhibitors and VEGFR-2 inhibitors .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The emergence of multidrug-resistant microbial pathogens necessitates the search for novel antimicrobial agents. Researchers have synthesized derivatives of this pyrimidine scaffold and evaluated their antimicrobial activity. For instance, a series of 2,4,6-trisubstituted pyrimidines demonstrated promising activity against bacterial strains such as Bacillus subtilis, Escherichia coli, and Pseudomonas vulgaris . These compounds could potentially serve as effective antimicrobial agents.

Antimalarial Properties

Some derivatives of this pyrimidine scaffold have shown activity against the malaria parasite Plasmodium falciparum. Notably, compounds F4 and F16 exhibited significant activity against the W2 strain of P. falciparum . Further research in this area could lead to new antimalarial drugs.

Spasmolytic Agents

Certain 2-substituted thieno[3,2-d]pyrimidin-4-one derivatives have been proposed as novel spasmolytic agents. These compounds may find applications in treating disorders related to smooth muscle function .

Kinase Inhibition

Thieno[3,2-d]pyrimidine derivatives have been investigated as kinase inhibitors. For example:

Other Biological Activities

While not exhaustive, additional properties associated with this pyrimidine scaffold include:

Drug Discovery and Medicinal Chemistry

Researchers continue to explore the pyrimidine scaffold for drug development. Its structural diversity and biological activities make it an attractive target for medicinal chemistry research .

Zukünftige Richtungen

Thienopyrimidine derivatives continue to be a crucial research priority in medicinal chemistry, especially in the development of anticancer medicines . Future research may focus on improving the selectivity, efficiency, and safety of these compounds . For instance, there is ongoing work to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

Eigenschaften

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N6S/c1-10-21-12(15(17)18)8-13(22-10)23-3-5-24(6-4-23)16-14-11(2-7-25-14)19-9-20-16/h2,7-9,15H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFPMRIHOLOAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3SC=C4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.